Cas no 920467-60-3 (N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-(trifluoromethyl)benzene-1-sulfonamide)
N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-(trifluoromethyl)benzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-(trifluoromethyl)benzene-1-sulfonamide
- N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide
- N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2-(trifluoromethyl)benzenesulfonamide
- N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide
- 920467-60-3
- F2071-0219
- AKOS024625937
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- Inchi: 1S/C15H11ClF3N5O2S/c16-10-5-7-11(8-6-10)24-14(21-22-23-24)9-20-27(25,26)13-4-2-1-3-12(13)15(17,18)19/h1-8,20H,9H2
- InChI Key: ISJZEVJBQCDPFY-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)N1C(CNS(C2C=CC=CC=2C(F)(F)F)(=O)=O)=NN=N1
Computed Properties
- Exact Mass: 417.0274080g/mol
- Monoisotopic Mass: 417.0274080g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 27
- Rotatable Bond Count: 5
- Complexity: 595
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 98.2Ų
N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-(trifluoromethyl)benzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2071-0219-2μmol |
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide |
920467-60-3 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2071-0219-5μmol |
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide |
920467-60-3 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2071-0219-10μmol |
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide |
920467-60-3 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2071-0219-20μmol |
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide |
920467-60-3 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2071-0219-1mg |
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide |
920467-60-3 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2071-0219-2mg |
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide |
920467-60-3 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2071-0219-3mg |
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide |
920467-60-3 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2071-0219-4mg |
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide |
920467-60-3 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2071-0219-5mg |
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide |
920467-60-3 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2071-0219-10mg |
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide |
920467-60-3 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-(trifluoromethyl)benzene-1-sulfonamide Related Literature
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-(trifluoromethyl)benzene-1-sulfonamide
Professional Introduction to N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-(trifluoromethyl)benzene-1-sulfonamide (CAS No. 920467-60-3)
N-{1-(4-chlorophenyl-1H-1,2,3,4-tetrazol-5-ylmethyl)-2-(trifluoromethyl)benzene-1-sulfonamide, identified by its CAS number 920467-60-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by the presence of a sulfonamide functional group and a tetrazole moiety, which are well-documented for their diverse biological activities.
The structural framework of N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-(trifluoromethyl)benzene-1-sulfonamide incorporates several key pharmacophoric elements that contribute to its potential therapeutic applications. The sulfonamide group is known for its ability to interact with biological targets such as enzymes and receptors, often leading to inhibitory effects that can modulate various physiological pathways. Additionally, the tetrazole ring is a heterocyclic structure that has been extensively studied for its antimicrobial and anti-inflammatory properties.
The presence of the 4-chlorophenyl substituent in the molecule enhances its lipophilicity, which can improve its ability to cross biological membranes. This characteristic is particularly important for drug candidates that need to reach intracellular targets. Furthermore, the trifluoromethyl group appended to the benzene ring increases the metabolic stability of the compound, reducing the likelihood of rapid degradation in vivo. These structural features collectively contribute to the compound's potential as a lead molecule in drug discovery.
In recent years, there has been a surge in research focused on developing novel sulfonamide derivatives with enhanced biological activity and improved pharmacokinetic profiles. The compound N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-(trifluoromethyl)benzene-1-sulfonamide has been identified as a promising candidate in this context. Studies have demonstrated its efficacy in inhibiting certain enzymes implicated in inflammatory and infectious diseases. For instance, preliminary in vitro assays have shown that this compound exhibits significant activity against bacterial strains that have developed resistance to conventional antibiotics.
The tetrazole moiety in the molecule is particularly noteworthy for its role in modulating immune responses. Tetrazole derivatives have been reported to exhibit immunomodulatory effects by interacting with various immune cells and signaling pathways. This makes N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-(trifluoromethyl)benzene-1-sulfonamide a potential candidate for therapeutic strategies aimed at regulating immune disorders such as autoimmune diseases and chronic inflammation.
The sulfonamide group also contributes to the compound's potential therapeutic applications by enabling interactions with target proteins involved in metabolic pathways. Recent research has highlighted the importance of modulating these pathways in conditions such as diabetes and obesity. The ability of sulfonamides to act as competitive inhibitors of key enzymes in these pathways makes them valuable tools for developing treatments for metabolic disorders.
Another area of interest is the compound's potential as an anticancer agent. The combination of lipophilicity provided by the 4-chlorophenyl group and metabolic stability conferred by the trifluoromethyl group enhances its ability to penetrate cancer cell membranes and resist enzymatic degradation. Furthermore, studies have suggested that tetrazole derivatives can induce apoptosis in cancer cells by disrupting critical cellular processes such as DNA replication and cell cycle progression.
The development of N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-(trifluoromethyl)benzene-1-sulfonamide represents a significant advancement in the field of medicinal chemistry. Its unique structural features and demonstrated biological activities make it a promising candidate for further investigation in preclinical studies. As research continues to uncover new therapeutic targets and mechanisms of action, compounds like this one are likely to play a crucial role in the development of next-generation pharmaceuticals.
In conclusion, N-{1-(4-chlorophenyl-1H-1,2,3,4-tetrazol-5-ylmethyl)-2-(trifluoromethyl)benzene-1-sulfonamide, with CAS number 920467-60-3, is a multifaceted compound with significant potential in pharmaceutical applications. Its structural design incorporates key pharmacophoric elements that contribute to its biological activity across various therapeutic areas including anti-infective, anti-inflammatory, anticancer, and metabolic disease treatments. As research progresses,this compound is poised to contribute valuable insights into drug discovery and development,offering hope for innovative therapeutic solutions.
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